molecular formula C8H16O2 B1605013 2-Ethyl-3-methylpentanoic acid CAS No. 22414-77-3

2-Ethyl-3-methylpentanoic acid

Cat. No. B1605013
CAS RN: 22414-77-3
M. Wt: 144.21 g/mol
InChI Key: MVNDLBVMQJUQOA-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylpentanoic acid , also known as 2-ethyl-3-methylvaleric acid or valnoctic acid , is an organic compound with the chemical formula C8H16O2 . It falls under the category of carboxylic acids and is characterized by its branched alkyl structure. The compound is colorless, odorless, and typically exists as a liquid at room temperature .

Scientific Research Applications

  • Organic Synthesis and Chemistry

    • 2-Ethyl-3-methylpentanoic acid is involved in various organic synthesis processes. For example, it is used as a reactant in the production of other chemical compounds such as 3-methylpentanoic acid and n-caproic acid. These processes often involve steps like alkylation, decarboxylation, and hydrolysis of esters and lactones (Vliet, Marvel, & Hsueh, 2003).
  • Enantiomeric Separation and Quantitative Analysis

    • In the field of enantiomeric separation and quantitative analysis, this compound plays a role in the study of substituted ester formation in red wine. A method was developed to quantify various acids, including 2-Ethyl-3-methylpentanoic acid, in their unexplored enantiomeric forms in commercial Bordeaux red wines. This research provides insights into the correlation between the age of wine and the levels of various substituted esters and their corresponding acids (Lytra, Franc, Cameleyre, & Barbe, 2017).
  • Aroma and Flavor Analysis

    • This acid is also significant in aroma and flavor analysis, particularly in wine and other alcoholic beverages. Its presence and concentration in various types of wines and beverages have been studied, offering insights into how it contributes to the sensory properties of these drinks. Such analyses help in understanding the significant differences in aroma and flavor profiles across different types of wine and alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
  • Pharmaceutical and Medicinal Chemistry

    • In pharmaceutical and medicinal chemistry, compounds like 2-Ethyl-3-methylpentanoic acid are utilized in the synthesis of various potentially bioactive molecules. For instance, it is used in the preparation of compounds like peptidyl 2,2-difluoro-3-aminopropionate, which might have applications as proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
  • Antibacterial Research

    • Research has also been conducted on the antibacterial properties of derivatives of 2-Ethyl-3-methylpentanoic acid. For example, a compound isolated from Siegesbeckia glabrescens showed antibacterial activity against Staphylococcus aureus, indicating the potential medicinal applications of this acid and its derivatives in combating bacterial infections (Kim, Kim, Jung, Kim, Hwang, Kang, Lee, Ha, Lee, & Park, 2012).

properties

IUPAC Name

2-ethyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNDLBVMQJUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945070
Record name 2-Ethyl-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylpentanoic acid

CAS RN

22414-77-3
Record name 2-Ethyl-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22414-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methylvaleric acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BF Li, RM Hughes, J Le, K McGee… - … Process Research & …, 2009 - ACS Publications
An efficient and scaleable synthesis of (2S,3S)-2-ethyl-3-methylvaleramide (1) has been developed starting from inexpensive and readily available l-isoleucine. The key step in this …
Number of citations: 21 pubs.acs.org
JA Shimshoni, M Bialer, B Wlodarczyk… - Journal of medicinal …, 2007 - ACS Publications
Valproic acid (VPA) is a major antiepileptic drug (AED); however, its use is limited by two life-threatening side effects: teratogenicity and hepatotoxicity. Several constitutional isomers of …
Number of citations: 75 pubs.acs.org
D Kaufmann, M Bialer, JA Shimshoni… - Journal of medicinal …, 2009 - ACS Publications
… 29, a urea derivative of 2-ethyl-3-methylpentanoic acid, was the most active compound with … Only 29, the urea derivative of 2-ethyl-3-methylpentanoic acid, retained the antiallodynic …
Number of citations: 48 pubs.acs.org

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